molecular formula C18H19N3O4S B11124764 methyl 2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate

methyl 2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B11124764
M. Wt: 373.4 g/mol
InChI Key: XCXPFOSGULFJNH-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound that features an indole moiety, a thiazole ring, and a methoxy group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate typically involves multiple steps, starting with the preparation of the indole and thiazole intermediates. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The thiazole ring can be constructed through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The final step involves coupling the indole and thiazole intermediates through an amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the amide bond would yield an amine derivative .

Mechanism of Action

The mechanism of action of methyl 2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the thiazole ring can modulate enzyme activity. The compound may exert its effects through the inhibition of specific enzymes or the activation of certain receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is unique due to its combination of an indole moiety, a thiazole ring, and a methoxy group, which confer distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential biological activities that are not observed in simpler indole or thiazole derivatives .

Properties

Molecular Formula

C18H19N3O4S

Molecular Weight

373.4 g/mol

IUPAC Name

methyl 2-[3-(4-methoxyindol-1-yl)propanoylamino]-5-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H19N3O4S/c1-11-16(17(23)25-3)20-18(26-11)19-15(22)8-10-21-9-7-12-13(21)5-4-6-14(12)24-2/h4-7,9H,8,10H2,1-3H3,(H,19,20,22)

InChI Key

XCXPFOSGULFJNH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CCN2C=CC3=C2C=CC=C3OC)C(=O)OC

Origin of Product

United States

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